molecular formula C12H9F3N2O B1385938 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1086378-47-3

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1385938
CAS No.: 1086378-47-3
M. Wt: 254.21 g/mol
InChI Key: HFZANJHHMCRQBX-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:

    Formation of the Pyridine Derivative: The trifluoromethyl group is introduced into the pyridine ring through a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Coupling Reaction: The trifluoromethylated pyridine derivative is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amine forms, and substituted derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is unique due to the presence of both the trifluoromethyl group and the aniline moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-7-17-11(10)18-9-5-3-8(16)4-6-9/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZANJHHMCRQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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